N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
The compound N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a Schiff base derivative featuring a benzimidazole core linked to a sulfanylacetohydrazide moiety. The (E)-configuration of the imine group (C=N) is stabilized by conjugation, and the 5-bromo-2-fluorophenyl substituent introduces steric and electronic effects. This compound shares structural motifs with pharmacologically active hydrazides and benzimidazoles, which are known for antimicrobial, anticancer, and antiplatelet activities .
Properties
Molecular Formula |
C17H14BrFN4OS |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H14BrFN4OS/c1-23-15-5-3-2-4-14(15)21-17(23)25-10-16(24)22-20-9-11-8-12(18)6-7-13(11)19/h2-9H,10H2,1H3,(H,22,24)/b20-9+ |
InChI Key |
QVDOFGBVZSXBKE-AWQFTUOYSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-Benzimidazole-2-Thiol
The benzimidazole core is synthesized via cyclization of o-phenylenediamine derivatives. A modified polyphosphoric acid (PPA)-mediated method achieves high yields:
Procedure :
-
Reactants : 1.0 mol of 4-methyl-o-phenylenediamine and 1.2 mol of thiobenzoic acid are dissolved in 20 mL of PPA.
-
Cyclization : The mixture is refluxed at 180–185°C for 8–10 hours under nitrogen .
-
Workup : The cooled mixture is poured into ice-water, neutralized with NaHCO₃, and filtered. Recrystallization from ethanol yields 1-methyl-1H-benzimidazole-2-thiol (78% yield) .
Characterization :
Preparation of 2-[(1-Methyl-1H-Benzimidazol-2-Yl)Sulfanyl]Acetohydrazide
The sulfanyl acetohydrazide intermediate is synthesized via nucleophilic substitution:
Procedure :
-
Alkylation : 1-Methyl-1H-benzimidazole-2-thiol (0.1 mol) is reacted with ethyl chloroacetate (0.12 mol) in dry acetone containing K₂CO₃ (0.15 mol) at 60°C for 12 hours .
-
Hydrazinolysis : The resulting ethyl ester (0.05 mol) is refluxed with hydrazine hydrate (0.2 mol) in ethanol for 6 hours to yield the hydrazide (82% yield) .
Optimization Notes :
-
Solvent : Acetone outperforms DMF due to higher solubility of K₂CO₃ .
-
Stoichiometry : Excess hydrazine hydrate ensures complete conversion .
Characterization :
Synthesis of 5-Bromo-2-Fluorobenzaldehyde
This aldehyde is prepared via bromination and oxidation:
Procedure :
-
Bromination : 2-Fluorotoluene (1.0 mol) is treated with N-bromosuccinimide (1.1 mol) and benzoyl peroxide (0.01 mol) in CCl₄ at 80°C for 4 hours.
-
Oxidation : The resultant 5-bromo-2-fluorotoluene (0.8 mol) is oxidized with KMnO₄ (2.5 mol) in H₂SO₄/H₂O at 90°C for 8 hours.
Yield : 68% after distillation.
Condensation to Form the Target Hydrazone
The final step involves acid-catalyzed Schiff base formation:
Procedure :
-
Reactants : 2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (0.02 mol) and 5-bromo-2-fluorobenzaldehyde (0.022 mol) are dissolved in 50 mL of absolute ethanol.
-
Catalysis : 3 drops of concentrated HCl are added, and the mixture is refluxed for 3 hours .
-
Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from DMF/water (1:3) .
Optimization :
-
Catalyst : HCl yields faster kinetics than acetic acid (reflux time reduced from 6 to 3 hours) .
-
Stoichiometry : A 10% excess of aldehyde ensures complete hydrazide conversion .
Characterization :
-
MP : 214–216°C.
-
¹H NMR (DMSO-d₆) : δ 8.35 (s, 1H, N=CH), 7.20–7.85 (m, 7H, aromatic), 4.20 (s, 2H, CH₂), 2.50 (s, 3H, CH₃) .
Analytical Data and Yield Comparison
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Low Hydrazone Yield :
-
Purification Difficulties :
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure features a hydrazide moiety linked to a benzimidazole unit, which is known for its biological activity. The synthesis typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under controlled conditions to yield the target compound. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Antimicrobial Activity
The compound has shown promising results in various antimicrobial assays:
- In vitro Studies : Research indicates that derivatives of similar structures exhibit significant antibacterial and antifungal activities. For instance, compounds with a benzimidazole scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potential clinical utility .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| W6 | 5.19 | Antibacterial |
| W1 | 5.08 | Antifungal |
Anticancer Activity
The anticancer potential of N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has been explored through various assays:
- Cell Line Studies : It has been evaluated against multiple cancer cell lines, including breast cancer (MCF7) and others. The IC50 values indicate that certain derivatives outperform standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting their viability as alternative treatments .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| W17 | 4.12 | MCF7 |
| 5-FU | 7.69 | MCF7 |
Case Studies
Several studies have documented the effectiveness of similar compounds in clinical settings:
- Antimicrobial Resistance : A study focused on the synthesis of benzimidazole derivatives reported significant activity against resistant strains of bacteria, emphasizing the need for new agents in combating antibiotic resistance .
- Cancer Treatment : Another investigation into the anticancer properties revealed that specific derivatives significantly inhibited tumor growth in vivo, showcasing their potential as effective therapeutic agents against resistant cancer types .
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and phenyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The phenyl ring substituents significantly influence molecular interactions and bioactivity. Key analogs include:
Heterocyclic Core Modifications
Variations in the heterocyclic core alter π-π stacking and hydrogen bonding:
Spectroscopic and Crystallographic Data
- X-ray Diffraction : The (E)-configuration and trans conformation are confirmed in analogs like , with dihedral angles between aromatic rings (~13–14°) influencing packing .
Biological Activity
N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis and Structure
The compound can be synthesized through a multi-step process involving the condensation of 5-bromo-2-fluorobenzaldehyde with 1-methyl-1H-benzimidazole in the presence of an acid catalyst, followed by the introduction of a thiol group. The chemical structure is characterized by the presence of a hydrazide moiety linked to a benzimidazole derivative, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzimidazole derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth at low concentrations. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for survival .
Anticancer Activity
Several studies have explored the anticancer potential of benzimidazole derivatives. For example, compounds with similar structural features have shown promising results in inhibiting cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The mechanism typically involves apoptosis induction and cell cycle arrest, mediated by the activation of specific signaling pathways .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Research has indicated that such compounds can inhibit key enzymes involved in cancer progression and inflammation. The binding affinity is often enhanced by the presence of halogen atoms (bromine and fluorine), which can increase the lipophilicity and reactivity of the compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound may bind to the active sites of enzymes, blocking their activity.
- Receptor Modulation : It can modulate receptor activity by interacting with various receptor proteins involved in cellular signaling.
- Cell Cycle Interference : Induction of apoptosis through modulation of cell cycle regulators.
Case Studies
- Anticancer Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Antimicrobial Testing : A study reported that benzimidazole derivatives showed over 90% inhibition against Candida albicans at concentrations as low as 0.25 µg/mL, highlighting their potential as antifungal agents .
Comparative Analysis
| Property | N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{(1-methyl-1H-benzimidazol-2-yl)sulfanyl}acetohydrazide | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Significant inhibition against bacteria and fungi | Moderate |
| Anticancer Activity | IC50 values in micromolar range against various cancer lines | Varies |
| Enzyme Inhibition | Effective against several target enzymes | Variable |
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step process:
Hydrazide formation : React 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid with hydrazine hydrate in ethanol under reflux (4–6 hours, monitored by TLC) .
Schiff base condensation : Condense the hydrazide intermediate with 5-bromo-2-fluorobenzaldehyde using a catalytic acid (e.g., glacial acetic acid) in anhydrous ethanol at 60–70°C for 8–12 hours .
Key considerations :
- Solvent polarity affects reaction kinetics; ethanol balances solubility and reactivity.
- Catalyst choice (e.g., p-toluenesulfonic acid) improves imine bond formation efficiency.
- Purification via recrystallization (ethanol/water) yields >90% purity .
Basic: Which spectroscopic techniques are critical for structural characterization, and what spectral markers should be prioritized?
- ¹H/¹³C NMR :
- IR Spectroscopy :
- LC-MS : Molecular ion peak at m/z corresponding to [M+H]⁺ (exact mass: ~462 g/mol) confirms molecular weight .
Advanced: How do halogen substitutions (Br, F) and benzimidazole methylation influence bioactivity?
- Bromine : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., antimicrobial targets) .
- Fluorine : Improves metabolic stability via reduced oxidative metabolism; increases electronegativity for hydrogen bonding .
- N-Methylation : Reduces benzimidazole basicity, potentially altering DNA intercalation properties .
Methodology : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., topoisomerase II) while controlling for solubility differences .
Advanced: What crystallographic data exist for analogous hydrazides, and how can they guide target binding studies?
- Crystal packing : Triclinic systems (e.g., P1 space group) with intermolecular N–H···O hydrogen bonds stabilize supramolecular assemblies .
- Torsional angles : The dihedral angle between benzimidazole and fluorophenyl moieties (~25–35°) influences steric accessibility for target binding .
Application : Use Mercury software to overlay crystal structures with receptor active sites (e.g., PARP-1) for docking simulations .
Advanced: How to resolve discrepancies between in vitro antimicrobial activity and computational predictions?
- Validate assay conditions : Check for compound aggregation (use DLS) or serum protein binding (e.g., via ultrafiltration) .
- Re-evaluate computational models : Incorporate solvation effects (e.g., COSMO-RS) and adjust force fields for halogen interactions .
- Synergistic testing : Combine with efflux pump inhibitors (e.g., verapamil) to rule out bacterial resistance mechanisms .
Advanced: What strategies identify primary molecular targets in cancer cell lines?
- Chemical proteomics : Use biotin-tagged analogs for pull-down assays followed by LC-MS/MS .
- CRISPR-Cas9 screens : Knock out suspected targets (e.g., HDACs) and assess resistance phenotypes .
- Thermal shift assays : Monitor protein denaturation upon compound binding via SYPRO Orange fluorescence .
Advanced: Which computational methods best analyze electronic properties and flexibility?
- DFT calculations : B3LYP/6-311G(d,p) basis set to map electron density (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Molecular dynamics (MD) : Simulate conformational changes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to assess flexibility .
Basic: What degradation pathways occur under physiological conditions, and how to assess metabolic stability?
- Hydrolysis : Imine bond cleavage at pH < 3 (simulated gastric fluid) forms hydrazide and aldehyde fragments .
- Oxidative metabolism : CYP3A4-mediated hydroxylation of benzimidazole (monitor via liver microsome assays) .
- Analytical methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
